Comparative α1D-Adrenoceptor Affinity of 3-Amino-adamantane-1-carboxylic Acid versus Aminoadamantane Analogs
In vitro pharmacological profiling reveals that 3-amino-adamantane-1-carboxylic acid exhibits measurable antagonist affinity at rat α1D-adrenoceptors with an IC50 of 8.90 nM [1]. This contrasts with the established adamantane derivatives memantine, amantadine, and rimantadine, which primarily act as NMDA receptor antagonists or influenza M2 channel blockers and demonstrate no significant affinity for α1D-adrenoceptors [2]. The presence of the carboxylic acid moiety in 3-AA-1-CA likely contributes to this distinct receptor interaction profile compared to the amino-only adamantane pharmacophores.
| Evidence Dimension | Receptor Binding Affinity (α1D-Adrenoceptor Antagonism) |
|---|---|
| Target Compound Data | IC50 = 8.90 nM |
| Comparator Or Baseline | Memantine, Amantadine, Rimantadine: No reported α1D affinity (NMDA/M2 primary targets) |
| Quantified Difference | Target compound shows high nanomolar affinity; comparators show no measurable activity at this target |
| Conditions | In vitro binding assay on isolated rat thoracic aorta; non-competitive (irreversible) antagonism |
Why This Matters
This divergent receptor profile indicates that 3-AA-1-CA provides access to chemical biology space (α1D-adrenoceptor modulation) not addressed by the clinically utilized 1-aminoadamantane class, supporting its selection for target-specific screening.
- [1] BindingDB. BDBM50422382 CHEMBL1203233. IC50: 8.90 nM at alpha-1D-adrenoceptors. View Source
- [2] Middleton, K. et al. (2012). A comparative first-principles study of structural and electronic properties among memantine, amantadine and rimantadine. Molecular Physics, 110, 685-689. View Source
